ZAPA -

ZAPA

Catalog Number: EVT-1550732
CAS Number:
Molecular Formula: C4H6N2O2S
Molecular Weight: 146.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ZAPA, also known as ZapA, is a significant protein primarily associated with bacterial cell division, particularly in Escherichia coli and Proteus mirabilis. It plays a crucial role in stabilizing the Z-ring during cytokinesis, which is essential for proper cell division. ZapA is classified as a cell division protein and has been identified as a member of the serralysin metalloprotease family, indicating its enzymatic capabilities in degrading various substrates.

Source and Classification

ZapA is derived from various bacterial species, notably E. coli and P. mirabilis. In E. coli, it is encoded by the gene zapA, which is located on the chromosome and comprises 330 base pairs, resulting in a protein of 109 amino acids. The classification of ZapA includes:

  • Biological Role: Cell division protein
  • Chemical Role: Bronsted acid, capable of donating protons to acceptors (Bronsted bases) .
  • Protein Family: Serralysin metalloprotease family, indicating its function in hydrolyzing peptide bonds .
Synthesis Analysis

Methods of Synthesis

The synthesis of ZapA involves recombinant DNA technology where the zapA gene is cloned into expression vectors. Common methods include:

  • Cloning: The zapA gene is amplified using polymerase chain reaction (PCR) and inserted into plasmids.
  • Expression Systems: Typically expressed in E. coli strains that facilitate high-level protein production.
  • Purification: Following expression, ZapA is purified using affinity chromatography techniques to isolate the protein based on its unique properties.

Technical Details

ZapA synthesis requires specific conditions for optimal expression, including temperature control and induction with agents like isopropyl β-D-1-thiogalactopyranoside (IPTG). The purification process often includes steps such as:

  • Lysis of bacterial cells
  • Centrifugation to remove debris
  • Chromatographic techniques to isolate ZapA based on its molecular weight and charge.
Molecular Structure Analysis

Structure

The molecular structure of ZapA has been elucidated through X-ray crystallography. It consists of two main domains:

  1. N-terminal globular domain: Essential for interaction with FtsZ, a key protein in bacterial cell division.
  2. C-terminal coiled-coil domain: Important for dimerization and stabilization within the Z-ring structure .

Data

The molecular weight of ZapA is approximately 54 kDa, and it exhibits specific binding affinities to other proteins involved in cell division. The structural data reveal critical interactions that facilitate its role in cytokinesis.

Chemical Reactions Analysis

Reactions

ZapA exhibits proteolytic activity, hydrolyzing various protein substrates including immunoglobulins and antimicrobial peptides. Notable reactions include:

  • Cleavage of immunoglobulin A (IgA) and immunoglobulin G (IgG), contributing to bacterial virulence by evading host immune responses.
  • Hydrolysis of antimicrobial peptides such as hBD1 and LL-37, which are crucial for innate immunity .

Technical Details

The enzymatic activity of ZapA can be quantified using high-performance liquid chromatography (HPLC) to measure substrate degradation rates. The reaction conditions typically include buffer systems optimized for pH and ionic strength to enhance enzyme activity.

Mechanism of Action

ZapA functions primarily by stabilizing the Z-ring during bacterial cell division. Its mechanism involves:

  • Binding to FtsZ: Facilitating the assembly of the Z-ring at the mid-cell division site.
  • Regulation: Interacting with other proteins like ZapB that sense nucleoid positioning, ensuring correct Z-ring placement .

Data

Experimental data indicate that strains lacking ZapA exhibit significantly reduced virulence and survival rates in host environments, underscoring its critical role in pathogenicity .

Physical and Chemical Properties Analysis

Physical Properties

ZapA appears as a soluble protein under physiological conditions with a typical stability profile at moderate temperatures. Its solubility facilitates its function within the cytoplasm during cell division.

Chemical Properties

ZapA's chemical properties include:

  • Enzymatic Activity: Exhibits metalloprotease activity requiring zinc ions for catalysis.
  • Stability: Maintains structural integrity under varying pH levels but may denature under extreme conditions.

Relevant data on stability and activity can be derived from kinetic studies measuring reaction rates under different environmental conditions.

Applications

Scientific Uses

ZapA has several applications in microbiology and biotechnology:

  • Pathogenicity Studies: Understanding its role in bacterial infections aids in developing therapeutic strategies against uropathogenic strains.
  • Biotechnological Applications: Potential use in synthetic biology for engineering bacteria with desired traits related to cell division.
  • Drug Development: Targeting ZapA could lead to novel antimicrobial agents aimed at disrupting bacterial cell division mechanisms.
Introduction to ZapA Metalloprotease

Structural Analysis of the Protease Domain

ZapA belongs to the serralysin family (M10B subclan) of zinc-dependent metalloproteases within the metzincin superfamily. Members of this family share a conserved structural fold characterized by:

  • A catalytic domain featuring a twisted five-stranded β-sheet flanked by α-helices.
  • A zinc-binding motif (HEXXHXXGXXH/D) within the catalytic groove, where three histidine residues coordinate a catalytic zinc ion [1] [7].
  • A "Met-turn" (a conserved methionine residue located downstream of the zinc-binding motif) that provides structural support beneath the active site metal ion [7].
  • A calcium-binding β-roll domain (C-terminal domain) essential for protein stability and resistance to autoproteolysis and environmental stressors [7].

The catalytic domain of ZapA is responsible for substrate binding and proteolysis. Structural studies of related serralysins (e.g., PAP from Pseudomonas sp., AP from P. aeruginosa) reveal that the substrate-binding cleft is relatively open and shallow, contributing to the enzyme's broad substrate specificity [7]. ZapA requires both zinc (Zn²⁺) for catalytic activity and calcium (Ca²⁺) ions for structural stability. Inductively Coupled Plasma (ICP) analysis of related enzymes indicates a stoichiometry of approximately one zinc ion and up to eight calcium ions per enzyme molecule [7]. These calcium ions, primarily located within the C-terminal β-roll domain, significantly shorten bond distances to their ligands compared to mesophilic counterparts, enhancing thermostability [7].

Table 1: Key Structural Features of ZapA and Related Serralysins

FeatureZapA (Inferred/Experimental)PAP (Psychrophilic Protease)AP (Mesophilic Protease)Functional Significance
Molecular Mass~54 kDa~49 kDa~50 kDaEnzyme size
Catalytic DomainN-terminal (Residues ~37-264)N-terminalN-terminalContains active site, substrate binding
Stability DomainC-terminal β-roll (~265-480)C-terminal β-rollC-terminal β-rollCalcium binding, structural integrity
Zn²⁺ LigandsHis186, His190, His196, Tyr226His186, His190, His196, Tyr226*SimilarCatalytic metal ion coordination
Key MotifHEXXHXXGXXHHEXXHXXGXXHHEXXHXXGXXHZinc binding signature
Ca²⁺ Ions Bound~87-88Structural stability, resistance to unfolding
Zn²⁺-Tyr Distance~2.58 Å (Modeled/Expected)2.94 - 4.27 Å~3.02 ÅInfluences active site flexibility

Note: Tyr226 coordination varies in PAP crystal forms. ZapA exhibits tighter binding, potentially reducing flexibility compared to PAP [7].

ZapA demonstrates remarkable substrate promiscuity, degrading proteins critical to host defense in the urinary tract:

  • Immunoglobulins: IgA, IgG (degradation enhanced under denaturing conditions).
  • Complement System: C1q, C3.
  • Extracellular Matrix: Collagen (Type I), fibronectin, laminin.
  • Cytoskeletal Proteins: Actin, tubulin.
  • Antimicrobial Peptides (AMPs): Human β-defensin 1 (hBD1), LL-37 [1].

The degradation of hBD1 by ZapA is particularly significant, as it represents the first reported instance of a bacterial protease cleaving this key component of the human renal tubule innate immune response. Proteolysis of hBD1 and LL-37 generates multiple peptide fragments (ca. 6 and ≥9 products, respectively), effectively abolishing their antimicrobial activity [1].

Catalytic Mechanism and Active-Site Configuration

The catalytic mechanism of ZapA follows the general scheme for zinc metalloproteases, involving:

  • Activation: The enzyme exists as a zymogen or requires metal ion binding (Zn²⁺) for full activity. Precise activation mechanisms for ZapA are inferred from related serralysins.
  • Substrate Binding: The target polypeptide binds within the active site cleft, positioning the scissile peptide bond near the catalytic zinc ion. The open architecture of the binding cleft allows accommodation of diverse substrates.
  • Nucleophilic Attack: A coordinated water molecule, activated by a conserved glutamate residue (Glu189 in the HEXXH motif, using standard serralysin numbering), performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This results in the formation of a gem-diolate (tetrahedral) transition state intermediate.
  • Transition State Stabilization: The developing negative charge (oxyanion) on the carbonyl oxygen of the transition state is stabilized by hydrogen bonding interactions with main-chain amide groups forming the "oxyanion hole" (typically involving a conserved glycine residue and often a serine/tyrosine in metzincins) [5] [7].
  • Peptide Bond Cleavage: The tetrahedral intermediate collapses, facilitated by proton donation (likely via the glutamic acid residue initially involved in activating the water molecule or an adjacent residue). This leads to cleavage of the peptide bond, release of the amine product, and formation of a water-coordinated zinc complex. The carboxyl product is subsequently released.

Table 2: Key Residues in the ZapA Catalytic Mechanism

Residue (Putative/Conserved)Role in CatalysisStructural Context
His186Zinc ligand 1Part of HEXXH motif; Positions zinc in active site
His190Zinc ligand 2Part of HEXXH motif; Positions zinc in active site
His196Zinc ligand 3Third ligand downstream of HEXXH motif; Completes Zn²⁺ coordination
Tyr226Potential fourth zinc ligand / ModulatorMay fine-tune Zn²⁺ coordination sphere; Distance affects flexibility (see Table 1)
Glu189Base catalyst / Activator of nucleophilic waterCentral residue in HEXXH motif; Polarizes H₂O for attack on carbonyl carbon
Gly193/Ser195 AnalogsOxyanion hole stabilizationBackbone amide NH groups donate H-bonds to oxyanion of transition state
Met-turn Residue (e.g., Met)Structural integrity below zincCreates hydrophobic base supporting catalytic metal ion geometry

The active-site configuration, particularly the coordination sphere of the catalytic zinc ion, is crucial. While the three histidine residues (His186, His190, His196) provide the primary ligands, the conserved tyrosine residue (Tyr226) acts as a potential fourth ligand or a critical modulator. The distance between the Tyr-OH oxygen and the zinc ion (~2.58 Å inferred for ZapA) is significantly shorter than observed in some psychrophilic serralysins (e.g., up to ~4.27 Å in PAP form 3) [7]. This tighter binding suggests a potentially less flexible active site in ZapA compared to its cold-adapted relatives, which may influence substrate turnover rates or specificity under physiological conditions. The requirement for Zn²⁺ is absolute for catalysis, while Ca²⁺ binding to the C-terminal domain stabilizes the overall structure, preventing autodegradation and maintaining optimal active site conformation [1] [7].

Properties

Product Name

ZAPA

IUPAC Name

3-carbamimidoylsulfanylprop-2-enoic acid

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8)

InChI Key

QEYNZJBVNYDZKZ-UHFFFAOYSA-N

Synonyms

3-((aminoiminomethyl)thio)-2-propenoic acid
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrobromide
3-((aminoiminomethyl)thio)-2-propenoic acid monohydrochloride, (Z)-isomer
3-((aminoiminomethyl)thio)-2-propenoic acid, (E)-isomer
ZAPA

Canonical SMILES

C(=CSC(=N)N)C(=O)O

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